5-Bromo-4-dodecylthiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-dodecylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C17H27BrOS . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position, a dodecyl chain at the 4-position, and an aldehyde group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-dodecylthiophene-2-carbaldehyde typically involves the bromination of 4-dodecylthiophene followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The formylation step involves the use of a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Bromo-4-dodecylthiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 5-Bromo-4-dodecylthiophene-2-carboxylic acid.
Reduction: 5-Bromo-4-dodecylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-dodecylthiophene-2-carbaldehyde is used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound’s unique structure allows it to be used in the design of bioactive molecules and probes for biological studies. It can be incorporated into molecular frameworks to investigate biological pathways and interactions.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a valuable compound in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups enable the creation of advanced materials with tailored properties for specific industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-4-dodecylthiophene-2-carbaldehyde depends on its specific application. In organic electronics, the compound’s conjugated structure facilitates charge transport and light absorption, making it effective in electronic devices. In biological systems, its interactions with molecular targets such as enzymes or receptors can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the dodecyl chain, resulting in different solubility and reactivity properties.
4-Dodecylthiophene-2-carbaldehyde: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
5-Bromo-4-hexylthiophene-2-carbaldehyde: Contains a shorter alkyl chain, influencing its physical properties and applications.
Uniqueness: 5-Bromo-4-dodecylthiophene-2-carbaldehyde stands out due to its combination of a long dodecyl chain, bromine atom, and aldehyde group. This unique structure imparts specific solubility, reactivity, and electronic properties, making it versatile for various scientific and industrial applications .
Properties
IUPAC Name |
5-bromo-4-dodecylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrOS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-19)20-17(15)18/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUOWWDOJXZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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